2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a benzodioxole ring, a thia-diazatricyclo structure, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzodioxole ring, followed by the construction of the thia-diazatricyclo structure, and finally the introduction of the acetamide group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of such a compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: If the compound exhibits pharmacological properties, it could be investigated for therapeutic uses.
Industry: Depending on its chemical properties, it might be used in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide would depend on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, altering signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, thia-diazatricyclo compounds, and acetamide-containing molecules. Each of these compounds would have unique properties based on their specific structures.
Uniqueness
The uniqueness of 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide lies in its combination of functional groups and structural motifs, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O4S2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-2-8-24-20(26)18-13-4-3-5-16(13)30-19(18)23-21(24)29-10-17(25)22-12-6-7-14-15(9-12)28-11-27-14/h2,6-7,9H,1,3-5,8,10-11H2,(H,22,25) |
InChI Key |
VFBXNNVILAWDJZ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCC5 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCC5 |
Origin of Product |
United States |
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